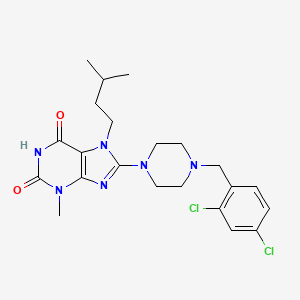

![molecular formula C17H11F3N2O3 B2913916 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide CAS No. 1023559-26-3](/img/structure/B2913916.png)

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide” is an indole derivative . Indole derivatives have been reported to have diverse pharmacological activities and have received attention from organic and medicinal chemists . They have been used in the discovery and development of potential anti-tubercular agents and as novel dual inhibitors of respiratory syncytial virus and influenza virus A .

Synthesis Analysis

The synthesis of indole derivatives has been explored extensively. Nature is the major source of indole scaffolds, but various classical and advanced synthesis methods for indoles have also been reported . A series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide was designed, synthesized, and evaluated for their anti-RSV and anti-IAV activities .Molecular Structure Analysis

The molecular structure of indole derivatives has been studied using various techniques. For example, the comparative molecular field analysis (CoMFA) and comparative similarity indices analysis (CoMSIA) have been used for the activity prediction of the compounds .Chemical Reactions Analysis

The chemical reactions involving indole derivatives have been studied. For instance, several 2-((indol-3-yl)thio)-N-benzyl-acetamides were identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives have been analyzed. For instance, the highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs) and band gaps (HOMO–LUMO gap) of certain indole derivatives have been explored to recognize the nature of electronic and optical properties .Wissenschaftliche Forschungsanwendungen

Molecular Docking and Anti-inflammatory Applications

Indole acetamide derivatives have been synthesized and characterized, showing potential as anti-inflammatory drugs through in silico modeling studies targeting specific molecular domains like cyclooxygenase COX-1 and COX-2 domains. This suggests their utility in designing novel anti-inflammatory compounds (Al-Ostoot et al., 2020).

Antioxidant Properties

Further research on 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives reveals their considerable antioxidant activity, showcasing their potential in combating oxidative stress-related diseases. Specific compounds within this category demonstrated remarkable activity, suggesting their promise for developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Antiplasmodial Properties

A series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides prepared and evaluated showed potential in vitro antiplasmodial properties, particularly against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. This indicates their potential application in malaria treatment, with molecular docking suggesting a mechanism of action against the parasite lactate dehydrogenase (Mphahlele et al., 2017).

Antimicrobial and Antifungal Activities

The synthesis of certain 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives has led to compounds with promising antibacterial and antifungal activities, highlighting the therapeutic potential of indole acetamide derivatives against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Cytotoxic Agents for Cancer Treatment

Research into novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives indicates that modifications to the isatin and phenyl ring structures can significantly increase cytotoxic activity against cancer cell lines, such as MCF-7. This suggests their potential as leads for developing new cancer therapies with minimized side effects (Modi et al., 2011).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O3/c18-17(19,20)25-11-5-3-4-10(8-11)22-16(24)15(23)13-9-21-14-7-2-1-6-12(13)14/h1-9,21H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARSEHGSJYTCDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dioxoisoindolin-2-yl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2913834.png)

![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2913835.png)

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913838.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide](/img/structure/B2913845.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone](/img/structure/B2913854.png)